(Furan-3-yloxy)trimethylsilane

Regioselective synthesis Iridium catalysis Butenolide synthesis

(Furan-3-yloxy)trimethylsilane (CAS: 107638-06-2), also known as 3-trimethylsiloxyfuran, is a heterocyclic silyl enol ether distinguished by the placement of its trimethylsilyl (TMS) protecting group at the 3-position of the furan ring. This structural feature fundamentally alters its reactivity compared to its 2-substituted isomer, positioning it as a nucleophile with distinct electronic and steric properties.

Molecular Formula C7H12O2Si
Molecular Weight 156.25 g/mol
Cat. No. B12887529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-3-yloxy)trimethylsilane
Molecular FormulaC7H12O2Si
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=COC=C1
InChIInChI=1S/C7H12O2Si/c1-10(2,3)9-7-4-5-8-6-7/h4-6H,1-3H3
InChIKeyCOENCSOQCIBRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (Furan-3-yloxy)trimethylsilane: A Specialized Heterocyclic Silyl Enol Ether for Regioselective Synthesis


(Furan-3-yloxy)trimethylsilane (CAS: 107638-06-2), also known as 3-trimethylsiloxyfuran, is a heterocyclic silyl enol ether distinguished by the placement of its trimethylsilyl (TMS) protecting group at the 3-position of the furan ring. This structural feature fundamentally alters its reactivity compared to its 2-substituted isomer, positioning it as a nucleophile with distinct electronic and steric properties . While the 2-isomer is well-established for γ-functionalization, the 3-isomer enables α'-functionalization, providing access to a complementary set of synthetic building blocks such as 3-substituted butenolides, a class of compounds significant in natural product synthesis [1]. The preparation of this compound was first detailed starting from 3-bromofuran, confirming its synthetic accessibility for research applications [2].

Why the 2-Isomer Cannot Substitute for (Furan-3-yloxy)trimethylsilane in Regiodivergent Synthesis


Furan-based silyl enol ethers cannot be treated as interchangeable reagents due to their inherent regiochemical divergence. The 2-isomer, 2-(trimethylsiloxy)furan, is a privileged nucleophile for functionalization at the γ-position (C-5) of the butenolide framework, as extensively documented in vinylogous Mukaiyama aldol and Mannich reactions . In contrast, (Furan-3-yloxy)trimethylsilane is activated at its C-3 position, enabling the direct synthesis of 3-substituted butenolides, a complementary outcome unattainable with the 2-isomer [1]. Substituting one for the other would lead to a different constitutional isomer, fundamentally altering the downstream synthetic pathway. The selection between these regioisomers is therefore a critical decision point in route design, dictated by the desired substitution pattern on the target molecule. Simple analog substitution based on cost or availability can lead to synthetic failure or the need for additional protecting group and redox manipulations to correct the resulting regioisomeric product.

Quantitative Head-to-Head Evidence: Differentiation of (Furan-3-yloxy)trimethylsilane from Leading Analogs


Regiochemical Reversal in Iridium-Catalyzed Allylic Alkylation: 3-TMSOF vs. 2-TMSOF

In iridium-catalyzed allylic alkylation, (Furan-3-yloxy)trimethylsilane (3-TMSOF) reacts exclusively at the 3-position to form branched 3-substituted butenolides [1]. This is a direct consequence of the silyl enol ether geometry, which directs nucleophilic reactivity to the 3-position. In contrast, the 2-isomer (2-TMSOF) reacts at the 5-position under similar Lewis acid or transition metal catalysis, yielding γ-substituted butenolides . This regiochemical difference is not a matter of optimization but is intrinsically programmed by the substitution pattern of the furan ring, making the two isomers entirely non-interchangeable for the synthesis of specific butenolide regioisomers.

Regioselective synthesis Iridium catalysis Butenolide synthesis

Enantioselective Synthesis of 3-Substituted Butenolides: Comparative Enantiomeric Excess Data

The iridium-catalyzed enantioselective allylation of (Furan-3-yloxy)trimethylsilane delivers 3-substituted butenolides with high enantiomeric excess (ee), typically in the range of 83–99% ee across various substrates [1]. While the 2-isomer is also used in asymmetric synthesis, its reactivity is directed at the γ-position, affording enantiomerically enriched γ-butenolides with its own substrate scope and ee profile (often in the 60–90% ee range for aldol reactions) [2]. The 3-isomer enables access to quaternary carbon stereocenters at the 3-position, a motif that is synthetically challenging and not accessible via direct 2-isomer reactivity.

Asymmetric catalysis Enantioselective alkylation Chiral butenolides

Comparative Thermochemical Stability: 3-Trialkylsiloxyfurans vs. 2-Trialkylsiloxyfurans

Tautomerism studies of monohydroxy heterocycles provide indirect evidence that the 3-siloxy substituent influences the relative stability and reactivity of the furan-based silyl enol ether [1]. Unlike 2-trimethylsiloxyfuran, which is known to undergo facile hydrolysis and requires storage at -20 °C under inert atmosphere , the 3-isomer exhibits comparable or slightly improved bench stability due to the reduced electron-withdrawing effect of the ring oxygen on the 3-position. Both isomers should be stored under anhydrous conditions, but the differential hydrolysis rates are a practical consideration for procurement and laboratory handling.

Stability Thermal decomposition Storage

Optimal Deployment Scenarios for (Furan-3-yloxy)trimethylsilane Based on Verified Evidence


Asymmetric Synthesis of 3-Substituted-3-Aminooxindole Butenolides

This compound is uniquely suited for the organocatalytic vinylogous Mannich reaction with isatin-derived ketimines, where it provides chiral quaternary 3-aminooxindole butenolides in good yields and high enantiomeric excesses [1]. The 2-isomer cannot be used for this transformation as it would lead to γ-substitution, resulting in a different constitutional isomer. This application is highly relevant for medicinal chemistry programs targeting diverse 3-aminooxindole scaffolds, which are privileged structures in kinase inhibitor and anticancer drug discovery [1].

Direct Synthesis of 3-Substituted Butenolides via Iridium-Catalyzed Allylation

The iridium-catalyzed regio- and enantioselective allylation of this compound is the only direct catalytic method for synthesizing enantioenriched 3-substituted butenolides with a branched allyl group [2]. This transformation addresses a synthetic gap that cannot be filled by the 2-isomer, as its reactivity is inherently directed toward the 5-position. The resulting 3-substituted butenolides are valuable intermediates in the total synthesis of natural products and pharmaceutical agents [2].

Mukaiyama-Michael Vinylogous Addition to Nitroalkenes Under Solvent-Free Conditions

The first organocatalyzed Mukaiyama-Michael vinylogous reaction of this silyl enol ether with nitroalkenes has been demonstrated under solvent-free conditions promoted by Brønsted acids, proceeding in moderate to good yield [3]. This application is notable for its green chemistry aspects and for producing nitroalkyl butenolides, which are versatile intermediates for the synthesis of γ-amino acids and other nitrogen-containing bioactive molecules. The 3-substitution pattern of the product is distinct from that obtained with the 2-isomer, which yields γ-functionalized butenolides instead [3].

Cycloaddition Reactions to Access Bicyclic Tetrahydrofuranonic Systems

3-Trimethylsiloxyfuran has been shown to readily undergo cycloaddition reactions to afford bicyclic tetrahydrofuranonic systems, a reactivity pattern that is distinct from the 2-isomer [4]. These bicyclic scaffolds are important structural motifs in numerous natural products, and the ability of the 3-isomer to serve as a diene or dipolarophile in cycloadditions expands the toolbox for complexity-generating reactions in target-oriented synthesis [4].

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